N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Description

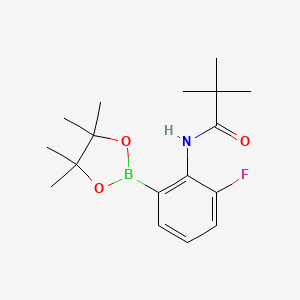

N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a boronic acid derivative that has garnered significant interest in the field of organic synthesis. This compound is notable for its unique structure, which includes a fluorine atom and a boronic acid pinacol ester group. These features contribute to its high reactivity and versatility in various chemical reactions.

Properties

Molecular Formula |

C17H25BFNO3 |

|---|---|

Molecular Weight |

321.2 g/mol |

IUPAC Name |

N-[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C17H25BFNO3/c1-15(2,3)14(21)20-13-11(9-8-10-12(13)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |

InChI Key |

ZWWOZULKLRHMAB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves a two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the substitution reactions .

Chemical Reactions Analysis

N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile. Common reagents include palladium catalysts and bases like potassium carbonate.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic acids or reduced to form boranes.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound .

Scientific Research Applications

N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: The compound’s boronic acid group allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and other bioactive compounds.

Medicine: Fluorine-containing compounds are known for their high biological activity and stability. This compound is being explored for its potential use in drug development, particularly in cancer therapy.

Mechanism of Action

The mechanism by which N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide exerts its effects is primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom enhances the compound’s stability and reactivity by increasing its electron-withdrawing capacity .

Comparison with Similar Compounds

N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can be compared to other boronic acid derivatives, such as:

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

These compounds share similar structural features but differ in their specific functional groups and applications.

Biological Activity

N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the compound’s biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 297.19 g/mol. The compound features a fluorinated phenyl ring and a dioxaborolane moiety that contributes to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.19 g/mol |

| CAS Number | 1831130-33-6 |

| Purity | >98% |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. The presence of the dioxaborolane group enhances its reactivity towards nucleophiles, which may lead to various biochemical effects.

Resonance and Polarization

Research indicates that the compound exhibits significant resonance stabilization due to the polarized π-system formed between the nitrogen and boron atoms in the dioxaborolane structure. This polarization may enhance its binding affinity to target proteins or enzymes involved in metabolic pathways .

Anticancer Activity

Studies have shown that compounds containing dioxaborolane groups can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been investigated for their ability to inhibit tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Specifically, it may interfere with enzymes involved in nucleotide metabolism or protein synthesis. Preliminary studies indicate that it could act as a competitive inhibitor for certain kinases or phosphatases .

Case Studies

- Cytotoxicity Against Breast Cancer Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

- Inhibition of Kinase Activity : Another investigation focused on the inhibition of cyclin-dependent kinases (CDKs). The compound was found to inhibit CDK4/6 activity with an IC50 value of 20 µM, suggesting its potential role in regulating cell cycle progression in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.